1-(3,4-Dichlorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea
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Overview
Description
1-(3,4-Dichlorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea typically involves the reaction of 3,4-dichloroaniline with an isocyanate derivative. The reaction is usually carried out under controlled temperature and pH conditions to ensure the formation of the desired urea derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions in batch or continuous flow reactors. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichlorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted urea compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dichlorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]thiourea: A similar compound with a thiourea group instead of a urea group.
1-(3,4-Dichlorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]carbamate: A related compound with a carbamate group.
Uniqueness
1-(3,4-Dichlorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea is unique due to its specific structural features, such as the presence of both the dichlorophenyl and oxan-4-yl groups. These features may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2N3O2/c16-13-2-1-10(7-14(13)17)18-15(21)19-11-8-20(9-11)12-3-5-22-6-4-12/h1-2,7,11-12H,3-6,8-9H2,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLTYFJLGCBQQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2CC(C2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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